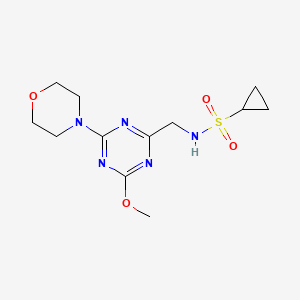![molecular formula C26H27N5O B2471966 N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105216-81-6](/img/structure/B2471966.png)
N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a phenylpyridazine group (a tricyclic structure with two benzene rings and a pyridazine ring), and a piperidine group (a six-membered ring with one nitrogen atom). It also contains an amide group (a carbonyl group (C=O) attached to a nitrogen atom), which is a common feature in a wide range of bioactive molecules .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through amide bond formation. This typically involves a reaction between a carboxylic acid and an amine, often facilitated by a dehydrating agent like DCC (N,N’-dicyclohexylcarbodiimide) .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV spectroscopy, IR spectroscopy, and mass spectrometry .科学的研究の応用
Allosteric Modulation of the Cannabinoid CB1 Receptor : Compounds like N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). This includes research on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for CB1 (Khurana et al., 2014). The findings are significant for understanding receptor modulation and potential therapeutic applications.
Synthesis and Evaluation as Potential Antipsychotic Agents : Research has been conducted on heterocyclic analogues of carboxamides, including those similar to the compound , evaluating their potential as antipsychotic agents. These studies involve in vitro and in vivo assessments, focusing on binding to dopamine and serotonin receptors (Norman et al., 1996).
PET Tracers for Serotonin 5-HT1A Receptors : The compound has been explored as a PET tracer for imaging serotonin 5-HT1A receptors, important for studying neuropsychiatric disorders. This research includes the development of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 (García et al., 2014).
Antimicrobial Activity : Some derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, including studies against various bacterial and fungal strains. This research is key in the search for new antimicrobial agents (Babu et al., 2015).
Inhibitors of Soluble Epoxide Hydrolase : Compounds structurally related to the given chemical have been identified as inhibitors of soluble epoxide hydrolase, a target for various disease models. This research involves high-throughput screening and lead optimization work (Thalji et al., 2013).
作用機序
Target of Action
For instance, the indole moiety is a common structure in many biologically active compounds, such as tryptamine , which is known to interact with serotonin receptors in the brain .
Mode of Action
The exact mode of action of this compound is currently unknown. For example, tryptamine, an indole-containing compound, acts as a neuromodulator or neurotransmitter in the human brain .
Biochemical Pathways
Given the structural similarity to tryptamine , it is plausible that this compound could influence pathways involving serotonin, a neurotransmitter that plays a key role in many physiological processes, including mood regulation, sleep, and cognition .
Result of Action
If it does indeed interact with serotonin receptors like tryptamine , it could potentially influence a variety of physiological processes, including mood, sleep, and cognition .
将来の方向性
Future research could involve further exploration of this compound’s properties, potential uses, and mechanisms of action. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to explore its potential as a drug .
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O/c32-26(27-15-12-21-18-28-24-9-5-4-8-22(21)24)20-13-16-31(17-14-20)25-11-10-23(29-30-25)19-6-2-1-3-7-19/h1-11,18,20,28H,12-17H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBSSFHBVNFWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CNC3=CC=CC=C32)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471883.png)
![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2471886.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2471891.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2471893.png)




![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2471905.png)